molecular formula C24H19NO3 B4880329 (3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate

(3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate

Cat. No.: B4880329
M. Wt: 369.4 g/mol
InChI Key: KZFCSXTYZOQLGM-UHFFFAOYSA-N
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Description

(3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with an acetyl group, a methyl group, a phenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an appropriate ketone under acidic conditions to form the indole core. The acetylation and methylation of the indole ring can be achieved using acetyl chloride and methyl iodide, respectively, in the presence of a base such as pyridine. The final step involves the esterification of the indole derivative with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

(3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The acetyl and benzoate groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    2-Phenylindole: Lacks the acetyl and benzoate groups but shares the indole core.

    3-Acetylindole: Similar acetyl substitution but lacks the phenyl and benzoate groups.

Uniqueness

(3-Acetyl-2-methyl-1-phenylindol-5-yl) benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-acetyl-2-methyl-1-phenylindol-5-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-16-23(17(2)26)21-15-20(28-24(27)18-9-5-3-6-10-18)13-14-22(21)25(16)19-11-7-4-8-12-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFCSXTYZOQLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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